molecular formula C28H34O B12363334 (1s,3ar,6ar)-5-Hexyl-4-Phenyl-3a-(1-Phenylethenyl)-1,2,3,3a,6,6a-Hexahydropentalen-1-Ol

(1s,3ar,6ar)-5-Hexyl-4-Phenyl-3a-(1-Phenylethenyl)-1,2,3,3a,6,6a-Hexahydropentalen-1-Ol

Cat. No.: B12363334
M. Wt: 386.6 g/mol
InChI Key: ZFXMYHPLTQTTFW-NSVAZKTRSA-N
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Description

(1s,3ar,6ar)-5-Hexyl-4-Phenyl-3a-(1-Phenylethenyl)-1,2,3,3a,6,6a-Hexahydropentalen-1-Ol is a complex organic compound characterized by its unique hexahydropentalene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,3ar,6ar)-5-Hexyl-4-Phenyl-3a-(1-Phenylethenyl)-1,2,3,3a,6,6a-Hexahydropentalen-1-Ol typically involves multi-step organic reactions. The process may start with the preparation of the hexahydropentalene core, followed by the introduction of hexyl, phenyl, and phenylethenyl groups through various substitution and addition reactions. Common reagents used in these reactions include organometallic compounds, halides, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1s,3ar,6ar)-5-Hexyl-4-Phenyl-3a-(1-Phenylethenyl)-1,2,3,3a,6,6a-Hexahydropentalen-1-Ol can undergo various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to carbonyl compounds using oxidizing agents like PCC or KMnO4.

    Reduction: Reduction of double bonds or carbonyl groups using reducing agents such as NaBH4 or LiAlH4.

    Substitution: Halogenation or alkylation reactions using halides or alkylating agents.

Common Reagents and Conditions

    Oxidation: PCC (Pyridinium chlorochromate), KMnO4 (Potassium permanganate)

    Reduction: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride)

    Substitution: Alkyl halides, Grignard reagents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (1s,3ar,6ar)-5-Hexyl-4-Phenyl-3a-(1-Phenylethenyl)-1,2,3,3a,6,6a-Hexahydropentalen-1-Ol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound may have potential applications in biological research, particularly in the study of molecular interactions and enzyme mechanisms. Its structural features could be useful in designing inhibitors or activators for specific biological targets.

Medicine

In medicine, this compound could be explored for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry

Industrially, this compound could be used in the production of specialty chemicals, polymers, and materials with specific properties. Its unique structure may impart desirable characteristics to the final products.

Mechanism of Action

The mechanism of action of (1s,3ar,6ar)-5-Hexyl-4-Phenyl-3a-(1-Phenylethenyl)-1,2,3,3a,6,6a-Hexahydropentalen-1-Ol involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s structural features enable it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1s,3ar,6ar)-5-Hexyl-4-Phenyl-3a-(1-Phenylethenyl)-1,2,3,3a,6,6a-Hexahydropentalen-1-Ol can be compared with other hexahydropentalene derivatives, such as:
    • (1s,3ar,6ar)-5-Methyl-4-Phenyl-3a-(1-Phenylethenyl)-1,2,3,3a,6,6a-Hexahydropentalen-1-Ol
    • (1s,3ar,6ar)-5-Hexyl-4-Methyl-3a-(1-Phenylethenyl)-1,2,3,3a,6,6a-Hexahydropentalen-1-Ol

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C28H34O

Molecular Weight

386.6 g/mol

IUPAC Name

(1S,3aR,6aR)-5-hexyl-4-phenyl-3a-(1-phenylethenyl)-2,3,6,6a-tetrahydro-1H-pentalen-1-ol

InChI

InChI=1S/C28H34O/c1-3-4-5-8-17-24-20-25-26(29)18-19-28(25,21(2)22-13-9-6-10-14-22)27(24)23-15-11-7-12-16-23/h6-7,9-16,25-26,29H,2-5,8,17-20H2,1H3/t25-,26-,28-/m0/s1

InChI Key

ZFXMYHPLTQTTFW-NSVAZKTRSA-N

Isomeric SMILES

CCCCCCC1=C([C@@]2(CC[C@@H]([C@@H]2C1)O)C(=C)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CCCCCCC1=C(C2(CCC(C2C1)O)C(=C)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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